2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Description
Properties
IUPAC Name |
2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c1-4-11(15(19)20)17-14(18)13(24-16(17)23)8-9-7-10(21-2)5-6-12(9)22-3/h5-8,11H,4H2,1-3H3,(H,19,20)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFCFEDTFZSJEA-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=C(C=CC(=C2)OC)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C\C2=C(C=CC(=C2)OC)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidine derivative that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : C20H18N2O4S2
- Molecular Weight : 414.5 g/mol
- IUPAC Name : N-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-butanoic acid
The compound features a thiazolidinone core structure, which is known for its diverse biological activities. The presence of the dimethoxyphenyl group enhances its potential for interaction with various biological targets.
Antimicrobial Properties
Research indicates that thiazolidine derivatives exhibit significant antimicrobial activity. A study conducted by [source] demonstrated that compounds similar to this thiazolidine effectively inhibited the growth of various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Antioxidant Activity
The compound has been shown to possess antioxidant properties. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress. This activity was confirmed in vitro through assays measuring the reduction of reactive oxygen species (ROS) levels in cultured cells [source].
Anticancer Effects
Preliminary studies suggest that this compound may have anticancer potential. In a case study involving human cancer cell lines, the compound induced apoptosis and inhibited cell proliferation through modulation of apoptotic pathways [source].
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The thiazolidine core can interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound may bind to various receptors, influencing signal transduction pathways related to cell growth and apoptosis.
- Oxidative Stress Reduction : By scavenging free radicals, it mitigates oxidative damage to cellular components.
Research Findings and Case Studies
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse bioactivities modulated by substituent variations. Below is a systematic comparison:
Substituents on the Aromatic Moiety
Key Observations :
- Electron-donating groups (e.g., methoxy in the target compound) may enhance resonance stabilization and binding to electron-deficient targets.
- Bulkier substituents (e.g., bromophenyl-furyl in ) may hinder enzymatic degradation but increase steric hindrance during target binding.
Modifications to the Side Chain
Key Observations :
- Carboxylic acid groups (target compound) favor aqueous solubility and ionic interactions, critical for pharmacokinetics.
- Esterification (e.g., ) reduces acidity, prolonging half-life but requiring metabolic activation.
- Amide or heterocyclic extensions (e.g., ) enhance target specificity, as seen in antiproliferative and kinase-inhibiting analogs.
Stereochemical and Conformational Differences
- E vs. Z Isomerism : The target compound’s (5E) configuration ensures a planar arrangement of the methylidene bridge, optimizing π-π stacking with aromatic residues in enzymes. In contrast, Z-isomers (e.g., ) may exhibit reduced binding due to steric clashes.
Q & A
Q. What are the standard synthetic routes for preparing this thiazolidine derivative?
The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting a thiosemicarbazide derivative with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2–3 hours) to form the thiazolidinone core .
- Aldol Addition : Introducing the dimethoxyphenyl group via a Knoevenagel condensation, using 2,5-dimethoxybenzaldehyde under basic conditions (e.g., piperidine catalyst) .
- Side-Chain Modification : Incorporating the butanoic acid moiety through alkylation or nucleophilic substitution, optimized at 60–80°C in polar aprotic solvents like DMF . Key Considerations : Reaction yields (60–85%) depend on solvent purity, stoichiometric ratios, and controlled pH (4–6) to avoid hydrolysis of the thiazolidinone ring .
Q. Which analytical techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the thiazolidinone ring (C=S peak at ~170 ppm) and the E-configuration of the methylidene group (J-coupling ~16 Hz) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 423.08) .
- X-ray Crystallography : Resolves spatial arrangement of the dimethoxyphenyl and sulfanylidene groups, critical for understanding steric effects .
Q. What chemical properties influence its stability in biological assays?
- pH Sensitivity : The compound is stable at neutral pH (6–8) but undergoes hydrolysis under alkaline conditions (>pH 9), degrading the thiazolidinone ring .
- Thermal Stability : Decomposition occurs above 200°C, necessitating storage at –20°C in anhydrous DMSO or ethanol .
- Solubility : Poor aqueous solubility (logP ~3.2) requires formulation with co-solvents (e.g., PEG-400) for in vitro studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during scale-up?
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) while improving yield by 15–20% .
- Continuous Flow Reactors : Enable precise temperature control (±2°C) and automated reagent mixing, reducing side reactions like over-oxidation of the sulfanylidene group .
- By-Product Analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry or catalyst loading (e.g., 0.5–1.0 eq. of NaOAc) .
Q. How can contradictions in reported biological activities (e.g., anti-inflammatory vs. pro-oxidant effects) be resolved?
- Dose-Response Profiling : Conduct assays across a broad concentration range (0.1–100 µM) to identify biphasic effects. For example, notes antioxidant activity at <10 µM but pro-oxidant behavior at >50 µM due to redox cycling .
- Cell-Type Specificity : Compare results in primary vs. immortalized cells; e.g., dimethoxyphenyl derivatives show stronger PPAR-γ agonism in adipocytes than in hepatocytes .
- Metabolite Screening : Use HPLC to detect unstable intermediates (e.g., sulfonic acid derivatives) that may confound activity readings .
Q. What computational strategies predict interactions with biological targets?
- Molecular Docking : Simulate binding to PPAR-γ (PDB ID: 2PRG) to identify key residues (e.g., Lys367, His449) involved in hydrogen bonding with the butanoic acid group .
- MD Simulations : Assess stability of the ligand-receptor complex over 100 ns trajectories; highlights RMSD <2 Å for thiazolidinone derivatives .
- QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy vs. hydroxy groups) with IC50 values for enzyme inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
